Physicochemical Differentiation: Predicted LogP as a Marker of Hydrophobic Character
The presence of the N1-benzyl substituent confers a markedly elevated predicted partition coefficient (LogP) relative to unsubstituted or amino-substituted 1,2,4-triazole-3-carboxylic acid analogs. The target compound exhibits a predicted XLogP3 value of approximately 1.8, consistent with the hydrophobic contribution of the benzyl group attached to the triazole N1 position [1]. In contrast, unsubstituted 1H-1,2,4-triazole-3-carboxylic acid (CAS 4928-87-4) displays a predicted LogP of approximately -0.3 to -0.5 [1]. This LogP differential of >2 log units indicates that the target compound possesses dramatically enhanced membrane permeability potential and organic-phase partitioning behavior compared to the unsubstituted core scaffold [2]. The difference arises directly from the benzyl moiety's hydrophobic contribution, estimated at approximately +2.0 log units for a phenyl-CH2 group attached to a heterocyclic nitrogen [2].
| Evidence Dimension | Predicted partition coefficient (LogP) |
|---|---|
| Target Compound Data | Predicted XLogP3 ≈ 1.8 |
| Comparator Or Baseline | 1H-1,2,4-Triazole-3-carboxylic acid (CAS 4928-87-4): Predicted LogP ≈ -0.3 to -0.5 |
| Quantified Difference | ΔLogP > 2.0 log units (increased lipophilicity) |
| Conditions | XLogP3 computational prediction; benzyl group hydrophobic contribution estimated from phenyl-CH2 substitution data [2] |
Why This Matters
Higher LogP (>2 log unit difference) drives differential solubility and membrane permeability, directly impacting compound suitability for cellular assays or lipophilic reaction environments.
- [1] PubChem. 1-Benzyl-5-chloro-1H-1,2,4-triazole-3-carboxylic acid. Computed Properties (XLogP3). View Source
- [2] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book. 1995. View Source
